Xcytrin (TN)

Description

Contextualizing Expanded Porphyrin Macrocycles as Research Compounds

Porphyrins are a class of naturally occurring tetrapyrrolic macrocycles known for their vital roles in biological systems, such as the heme in hemoglobin. researchgate.net Inspired by these natural structures, chemists have synthesized a vast array of synthetic analogues, including expanded porphyrins. nih.gov These macrocycles are distinguished from their natural counterparts by containing more than four pyrrole (B145914) or heterocyclic rings and possessing a conjugated pathway with more than 18 π-electrons. nih.govnih.gov This expansion of the macrocyclic core leads to distinct structures, electronic properties, and reactivities compared to traditional porphyrins. frontiersin.org

The larger cavity size and unique electronic configurations of expanded porphyrins make them subjects of intense academic study. frontiersin.orguniv-rennes.fr Their intriguing structural diversity includes various conformations such as normal, inverted, fused, and confused arrangements, which can sometimes be interconverted through changes in temperature or protonation. nih.gov This structural flexibility and larger size allow them to coordinate with large metal ions and bind various anions, a feature not typically observed in standard porphyrins. nih.govacs.org

The research significance of expanded porphyrins stems from their potential applications across multiple scientific fields. They are investigated as:

Anion Binding Agents: Their unique cavities can selectively bind anions, making them useful for transport studies. nih.govnih.gov

Photosensitizers for Photodynamic Therapy (PDT): Like porphyrins, they can generate reactive oxygen species upon light activation. researchgate.netnih.govchemistryviews.org

Magnetic Resonance Imaging (MRI) Contrast Agents: Their ability to chelate metal ions, such as gadolinium, is a key feature for this application. researchgate.netnih.govnih.gov

Nonlinear Optical (NLO) Materials: Their large, conjugated π-electron systems give rise to interesting optical properties. nih.govnih.gov

Catalysts: The ability to incorporate multiple metal ions suggests potential uses in catalysis. google.com

Table 1: Comparative Properties of Porphyrins and Expanded Porphyrins in a Research Context

| Feature | Standard Porphyrins | Expanded Porphyrins | Research Implications |

|---|---|---|---|

| Structure | Tetrapyrrolic macrocycle (four pyrrole rings) frontiersin.org | More than four pyrrole/heterocyclic rings nih.gov | Larger cavity in expanded porphyrins allows for binding of larger metal ions and anions. researchgate.netnih.gov |

| π-Electron System | 18 π-electron conjugated system researchgate.net | More than 18 π-electrons in the conjugated pathway nih.govchemistryviews.org | Leads to different electronic, optical, and magnetic properties, enabling applications in NLO and as sensitizers. nih.govfrontiersin.org |

| Conformation | Generally planar frontiersin.org | Can adopt diverse and flexible conformations (planar, twisted, inverted) nih.gov | Conformational switching presents opportunities for creating stimuli-responsive molecular systems. univ-rennes.fr |

| Coordination | Binds a single metal ion in its central cavity | Can coordinate one or more metal ions acs.orggoogle.com | Potential for developing multinuclear catalysts and advanced imaging agents. google.com |

Overview of Xcytrin's Classification and Preclinical Research Significance

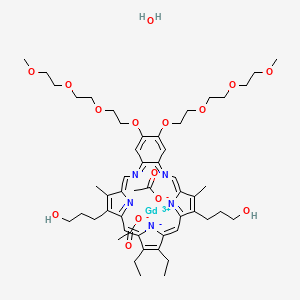

Xcytrin (Motexafin Gadolinium or MGd) is classified as a texaphyrin, a specific type of pentapyrrolic expanded porphyrin. nih.govnih.gov These molecules are rationally designed to be larger than natural porphyrins, allowing them to selectively localize in tumor cells. nih.gov The structure of Motexafin (B12801952) Gadolinium consists of an aromatic macrocycle that contains a chelated gadolinium(III) ion. nih.gov This gadolinium ion is key to one of the compound's detection methods, as its presence allows for analysis of drug distribution using MRI. oup.com

The preclinical research significance of Motexafin Gadolinium is primarily centered on its novel mechanism of action as an anticancer agent. Unlike many conventional chemotherapeutics, its activity is not based on direct DNA damage. Instead, it functions as a redox-active agent that disrupts the metabolic balance within cancer cells. nih.gov

Preclinical and in vitro studies have elucidated several key aspects of its mechanism:

Induction of Oxidative Stress: Motexafin Gadolinium acts as an electron acceptor, participating in futile redox cycling. It accepts electrons from cellular reducing metabolites, such as ascorbate (B8700270) and glutathione (B108866), and reacts with oxygen to generate superoxide (B77818) and other reactive oxygen species (ROS). nih.govresearchgate.net This disruption of the cellular redox balance leads to oxidative stress and subsequent apoptosis (programmed cell death). nih.govnih.gov

Targeting Redox-Related Enzymes: The compound has been shown to specifically target and disrupt oxidative stress-related proteins, including thioredoxin reductase. nih.govresearchgate.net This enzyme is crucial for cellular repair and proliferation, and its inhibition further compromises the cancer cell's ability to survive. oup.com

Disruption of Zinc Metabolism: Research has indicated that Motexafin Gadolinium creates oxidative stress that increases the expression of metallothioneins. innovations-report.com This leads to a significant increase in the levels of free intracellular zinc, which can inhibit critical enzymes needed for cell survival and replication, ultimately contributing to cell death. innovations-report.com

Synergy with Radiation and Chemotherapy: Preclinical models have demonstrated that Motexafin Gadolinium can act as a potent radiosensitizer. nih.govoup.com By depleting the pool of reducing agents that cancer cells use to repair radiation-induced damage, it enhances the efficacy of radiation therapy. oup.comcancernetwork.com Furthermore, in vitro studies have shown synergistic or additive cytotoxicity when combined with agents like rituximab (B1143277) and with radiation, inducing apoptosis through a caspase-dependent mitochondrial pathway. researchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C52H74GdN5O15 |

|---|---|

Molecular Weight |

1166.4 g/mol |

IUPAC Name |

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium(3+);diacetate;hydrate |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Gd.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;+3;/p-2 |

InChI Key |

KHDBHVDCUGRVLA-UHFFFAOYSA-L |

SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].O.[Gd+3] |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].O.[Gd+3] |

Synonyms |

gadolinium texaphyrin gadolinium texaphyrin complex Gd(III) texaphyrin motexafin gadolinium PCI-0120 Xcytrin |

Origin of Product |

United States |

Preclinical Mechanistic Studies of Xcytrin S Biological Activity

Elucidation of Redox Modulation and Reactive Oxygen Species (ROS) Generation

Xcytrin is characterized as a redox-active drug that can selectively localize in tumor cells. nih.govdrugbank.com Its mechanism of action is closely linked to its ability to disrupt the normal redox balance within cancer cells, leading to a state of oxidative stress. nih.gov This is achieved through its capacity to participate in redox cycling, a process that generates cytotoxic reactive oxygen species. drugbank.com

Intracellular Reactive Oxygen Species Production

Xcytrin, an aromatic macrocycle with a high affinity for electrons, readily undergoes reduction within the cellular environment. nih.gov It accepts electrons from various intracellular reducing metabolites, such as NADPH and ascorbate (B8700270). nih.govnih.gov In the presence of molecular oxygen, the reduced Xcytrin transfers these electrons to oxygen, leading to the formation of superoxide (B77818) (O₂•−) and other downstream ROS, including hydrogen peroxide (H₂O₂). nih.govnih.gov This process, known as redox cycling, has been demonstrated in various cancer cell lines where treatment with Xcytrin resulted in a measurable increase in intracellular ROS. nih.gov This disruption of redox-dependent pathways is a key factor in the compound's ability to induce apoptosis, or programmed cell death. drugbank.com

Catalytic Generation of Reactive Oxygen Species

Xcytrin acts as a catalyst in the generation of ROS by facilitating the oxidation of cellular reducing agents. nih.gov This "futile redox cycling" enhances oxidative stress within cells. nih.gov Laboratory studies have shown that Xcytrin catalyzes the oxidation of both NADPH and ascorbate in aerobic conditions, directly resulting in the production of hydrogen peroxide. nih.gov The catalytic efficiency of this process is significantly accelerated by certain oxidoreductase enzymes, most notably thioredoxin reductase. nih.gov This catalytic activity underscores the compound's ability to continuously generate oxidative species, thereby overwhelming the cell's antioxidant defense mechanisms and sensitizing it to other treatments like ionizing radiation. nih.gov

Inhibition of Key Enzymatic Systems

A pivotal aspect of Xcytrin's mechanism of action is its ability to directly inhibit enzymes that are crucial for maintaining cellular redox homeostasis and for DNA synthesis and repair. This targeted inhibition exacerbates the oxidative stress induced by ROS generation and directly interferes with cancer cell proliferation.

Thioredoxin Reductase Inhibition and its Molecular Ramifications

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a major cellular antioxidant system. Mammalian TrxRs are selenocysteine-containing flavoenzymes that are critical for maintaining a reducing intracellular environment. nih.gov Xcytrin has been identified as a direct inhibitor and a substrate of thioredoxin reductase. nih.govmdpi.com

The interaction is multifaceted. Xcytrin can act as a substrate for TrxR, with studies on human TrxR1 showing a Km value of 8.65 µM and a kcat/Km of 4.86 x 10⁴ M⁻¹s⁻¹. nih.gov This interaction involves the oxidation of NADPH and contributes to ROS production. nih.govmdpi.com Furthermore, research indicates that Xcytrin treatment can lead to an increase in intracellular free zinc. nih.govresearchgate.net This mobilization of zinc is significant because elevated levels of free zinc can, in turn, inhibit the activity of thioredoxin reductase. researchgate.net The inhibition of this key reductase disrupts cellular redox balance, leading to increased oxidative stress and sensitizing tumor cells to cytotoxicity. nih.gov

| Parameter | Value | Enzyme | Significance |

|---|---|---|---|

| Km | 8.65 µM | Human Thioredoxin Reductase 1 (TrxR1) | Represents the concentration of Xcytrin at which the enzyme reaction rate is half of the maximum; a lower value indicates higher affinity. |

| kcat/Km | 4.86 x 104 M-1s-1 | Human Thioredoxin Reductase 1 (TrxR1) | Represents the catalytic efficiency of TrxR1 in using Xcytrin as a substrate for NADPH oxidation. |

Ribonucleotide Reductase Inhibition and Implications for DNA Synthesis

Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. As such, RNR is a critical target for anticancer therapies.

Preclinical studies have established that Xcytrin is a direct inhibitor of mammalian RNR. The proposed mechanisms for this inhibition are twofold. One pathway involves the preclusion of the necessary oligomerization of the RNR subunits, which is essential for its enzymatic activity. A second pathway involves the direct inhibition of the large catalytic subunit (termed R1 or RRM1) of the enzyme. By inhibiting RNR, Xcytrin effectively depletes the pool of deoxyribonucleotides available to the cell, thereby impeding DNA synthesis and repair. This action contributes to its direct anticancer effects and its ability to enhance the efficacy of DNA-damaging treatments like radiation therapy.

Disruption of Analogous Glutaredoxin Activity

The glutaredoxin (Grx) system, which works in concert with glutathione (B108866), is another principal thiol-dependent reductase system that maintains cellular redox balance, analogous to the thioredoxin system. mdpi.com Despite the functional similarities between the thioredoxin and glutaredoxin systems, a review of the available preclinical research provides no specific evidence to suggest that Xcytrin directly inhibits or disrupts the activity of glutaredoxin. The primary enzymatic targets identified in its mechanism of redox disruption are thioredoxin reductase and ribonucleotide reductase. nih.govnih.gov

Perturbation of Cellular Redox Homeostasis

Xcytrin functions as a redox-active agent, meaning it can participate in oxidation-reduction reactions within the cell. This capability allows it to interfere with the delicate balance of pro-oxidants and antioxidants, a state known as redox homeostasis, which is crucial for normal cellular function. Cancer cells often exhibit a disturbed redox balance with higher levels of reactive oxygen species (ROS) compared to normal cells, making them potentially more vulnerable to further oxidative stress induced by agents like Xcytrin. nih.govnih.gov

Xcytrin's ability to act as an electron-affinic agent allows it to accept electrons from various cellular-reducing metabolites. nih.gov This initiates a futile redox cycling process, leading to the generation of ROS, such as superoxide radicals and hydrogen peroxide. nih.govresearchgate.net This increase in oxidative stress disrupts multiple redox-dependent signaling pathways that are critical for cell survival and proliferation. drugbank.combiospace.com By targeting these pathways, Xcytrin can inhibit tumor growth and enhance the efficacy of other cancer therapies like radiation. nih.gov

Key redox-dependent pathways affected by Xcytrin-induced oxidative stress include those regulated by transcription factors and protein kinases that are sensitive to the cellular redox state. The increased ROS levels can lead to the oxidation and modification of critical signaling proteins, altering their activity and leading to a cascade of events that can culminate in cell death.

Preclinical evidence demonstrates that Xcytrin catalyzes the oxidation of a range of intracellular reducing molecules. nih.gov These include crucial metabolites such as ascorbate (Vitamin C) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govnih.gov Furthermore, Xcytrin interacts with and promotes the oxidation of both protein and non-protein thiols. nih.govnih.gov

A primary example of its interaction with thiols is its effect on glutathione (GSH), a major cellular antioxidant. nih.govnih.gov By facilitating the oxidation of GSH, Xcytrin depletes this critical line of defense against oxidative damage. aacrjournals.org This depletion of reducing equivalents within the cell further exacerbates the state of oxidative stress. The interaction of Xcytrin with these reducing metabolites is a key part of its mechanism for generating ROS. nih.gov

| Metabolite | Effect of Xcytrin Interaction | Consequence |

|---|---|---|

| NADPH | Catalyzes oxidation | Generation of reactive oxygen species |

| Ascorbate | Catalyzes oxidation | Formation of hydrogen peroxide |

| Glutathione (GSH) | Promotes oxidation | Depletion of a key cellular antioxidant |

| Protein Thiols | Promotes oxidation | Disruption of protein function and signaling |

A pivotal target in Xcytrin's mechanism of action is the thioredoxin system, a major antioxidant system in mammalian cells. nih.gov Specifically, Xcytrin has been shown to be an inhibitor of thioredoxin reductase (TrxR). nih.govdrugs.com TrxR is a key enzyme responsible for maintaining thioredoxin (Trx) in its reduced, active state. nih.gov

By inhibiting TrxR, Xcytrin disrupts the entire thioredoxin system, which plays a vital role in detoxifying ROS, regulating transcription factor activity, and DNA synthesis. nih.gov The inhibition of TrxR leads to an accumulation of oxidized and inactive Trx, thereby crippling the cell's ability to counteract oxidative stress and maintain redox homeostasis. nih.gov This targeted deactivation of a critical antioxidant defense mechanism renders cancer cells more susceptible to the cytotoxic effects of increased ROS levels. nih.gov

Induction of Programmed Cell Death Pathways

The culmination of Xcytrin-induced cellular stress is the activation of programmed cell death, primarily through the apoptotic pathway. nih.govnih.gov Apoptosis is a regulated process of cell suicide that is essential for normal tissue development and for eliminating damaged or cancerous cells.

Preclinical studies have demonstrated that Xcytrin triggers the mitochondrial-mediated intrinsic pathway of apoptosis. nih.govaacrjournals.org This is characterized by a series of well-defined molecular events. A key initiating event is the loss of the mitochondrial membrane potential. nih.gov This is followed by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which leads to the activation of initiator caspase-9. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, including the cleavage of cellular proteins like poly(ADP-ribose) polymerase (PARP). nih.gov The process is confirmed to be caspase-dependent, as potent caspase inhibitors can abrogate Xcytrin-induced apoptosis. nih.gov

| Apoptotic Event | Observation in Xcytrin-Treated Cells |

|---|---|

| Mitochondrial Membrane Potential | Loss of potential |

| Cytochrome c Release | Released from mitochondria |

| Caspase-9 Activation | Activated prior to caspase-8 |

| PARP Cleavage | Observed |

| Annexin V Binding | Observed |

The cytotoxic activity of Xcytrin, which leads to apoptosis, is intrinsically linked to the presence of molecular oxygen. nih.gov The redox cycling mechanism of Xcytrin relies on the transfer of electrons to oxygen to generate superoxide and other ROS. nih.gov Therefore, the oxygen tension within the tumor microenvironment can influence the efficacy of Xcytrin.

Tumor hypoxia, a condition of low intracellular oxygen, is a common feature of solid tumors and can contribute to resistance to various therapies. nih.govyoutube.com While Xcytrin's primary mechanism involves oxygen-dependent ROS production, its ability to disrupt other redox-sensitive pathways may still contribute to its anticancer effects in hypoxic environments. However, the generation of oxidative stress, a key driver of apoptosis by Xcytrin, is expected to be more pronounced in well-oxygenated tumor regions. The interplay between intracellular oxygen levels and Xcytrin's ability to induce apoptosis is a critical factor in its therapeutic potential.

Modulation of Intracellular Metal Ion Homeostasis

Xcytrin (motexafin gadolinium, MGd), a texaphyrin metalloporphyrin, demonstrates a novel mechanism of action that involves the disruption of intracellular metal ion homeostasis. nih.govnih.gov This disruption, particularly concerning zinc, is considered a significant component of its anticancer activity. nih.gov Preclinical studies have revealed that Xcytrin can alter the delicate balance of metal ions within cancer cells, leading to a cascade of events that contribute to cellular toxicity and the inhibition of crucial cellular processes. nih.govnih.gov

Augmentation of Intracellular Free Zinc Levels

A key aspect of Xcytrin's biological activity is its ability to increase the concentration of free zinc within cancer cells. nih.gov Research conducted on various human cancer cell lines, including A549 lung cancer, PC3 prostate cancer, and Ramos B-cell lymphoma, has consistently shown that treatment with Xcytrin leads to elevated intracellular free zinc levels. nih.gov This effect is observed even in the absence of external zinc sources, indicating that Xcytrin can mobilize zinc from internal cellular stores where it is normally bound to proteins and other molecules. nih.gov

Gene expression profiling of A549 lung cancer cells treated with Xcytrin revealed a specific response to this zinc mobilization. The levels of transcripts for metallothionein (B12644479) isoforms and the zinc transporter 1 (ZnT1) were significantly elevated. nih.gov These genes are known to be involved in cellular responses to high concentrations of intracellular zinc, providing further evidence of Xcytrin's impact on zinc homeostasis.

Furthermore, studies have demonstrated a synergistic effect when cancer cells are exposed to both Xcytrin and an external source of zinc, such as zinc acetate (B1210297). nih.gov This combination leads to a more pronounced increase in intracellular free zinc compared to treatment with either agent alone. nih.gov This suggests that Xcytrin not only releases internal zinc but also facilitates the accumulation of external zinc, amplifying its disruptive effect on metal ion balance. nih.govnih.gov

Consequences for Cellular Toxicity and Bioreductive Activity

The Xcytrin-induced elevation of intracellular free zinc has profound consequences for cancer cells, leading to increased cellular toxicity and the impairment of bioreductive pathways. nih.govnih.gov The disruption of zinc metabolism is directly linked to cell death and the inhibition of enzymes critical for cellular redox balance. nih.govnih.gov

One of the primary molecular targets affected by the increase in free zinc is the enzyme thioredoxin reductase. nih.govnih.gov This enzyme plays a crucial role in maintaining the cellular redox state and is often overexpressed in cancer cells. nih.gov Increased levels of free zinc inhibit the activity of thioredoxin reductase. nih.govnih.gov This inhibition disrupts the cell's ability to manage oxidative stress, contributing to cytotoxicity. nih.gov The inhibition of thioredoxin reductase also hinders cellular bioreductive activity, such as the reduction of lipoate to dihydrolipoate. nih.gov

The cytotoxic effects of Xcytrin are also mediated by its ability to act as a redox-active agent, generating reactive oxygen species (ROS) that cause cellular damage. nih.govnih.gov This process of redox cycling, where Xcytrin accepts electrons from cellular reducing agents and transfers them to oxygen, results in the formation of superoxide and other ROS. nih.gov The depletion of intracellular reducing agents like glutathione, coupled with increased ROS production, creates a state of significant oxidative stress, ultimately triggering programmed cell death, or apoptosis. nih.gov Studies in multiple myeloma cell lines, for instance, have shown that Xcytrin treatment leads to glutathione depletion, increased ROS, and subsequent apoptosis. nih.gov The combination of Xcytrin with exogenous zinc acetate has been shown to synergistically increase cell death in A549, PC3, and Ramos cancer cell lines. nih.gov

The table below summarizes the observed effects of Xcytrin on various cancer cell lines in preclinical studies.

| Cell Line | Key Mechanistic Findings with Xcytrin (MGd) Treatment | Consequences |

| A549 (Lung Cancer) | Mobilization of intracellular zinc; synergistic increase in free zinc with exogenous zinc. nih.gov | Inhibition of thioredoxin reductase activity, increased cell death. nih.gov |

| PC3 (Prostate Cancer) | Synergistic increase in intracellular free zinc with exogenous zinc. nih.gov | Enhanced cellular toxicity and cell death. nih.gov |

| Ramos (B-cell Lymphoma) | Synergistic increase in intracellular free zinc with exogenous zinc. nih.gov | Enhanced cellular toxicity and cell death. nih.gov |

| Multiple Myeloma Cells | Increased production of reactive oxygen species (ROS), depletion of intracellular glutathione. nih.gov | Induction of apoptosis and inhibition of cell proliferation. nih.gov |

| Hep G2 (Hepatoma) | Ascorbate-dependent uptake and cytotoxicity. aacrjournals.org | Increased cell killing mediated by redox chemistry. aacrjournals.org |

Molecular Targets and Interrogated Signaling Pathways in Preclinical Oncology Research

Direct Molecular Targets of Xcytrin

Preclinical research has identified several key intracellular components that are directly targeted by Xcytrin. These interactions are central to its mechanism of action, leading to the disruption of vital cellular processes required for tumor growth and survival.

The thioredoxin system, comprising thioredoxin (TX) and thioredoxin reductase (TRX), is a crucial antioxidant system that is frequently overexpressed in malignant cells, contributing to aggressive tumor growth and resistance to therapy. tandfonline.com Xcytrin has been identified as a potent inhibitor of this system. drugbank.comresearchgate.netwikipedia.orgdrugs.com It functions as a substrate for thioredoxin reductase, engaging in a futile redox cycling process where it accepts electrons and, in the presence of oxygen, generates superoxide (B77818) and other ROS. researchgate.netnih.govki.se This catalytic activity not only depletes cellular reducing equivalents like NADPH but also directly blocks the function of the thioredoxin enzyme. tandfonline.comki.se

Furthermore, studies have shown that Xcytrin can inhibit TRX indirectly. The compound disrupts intracellular zinc homeostasis, leading to an increase in the availability of free zinc ions. aacrjournals.orgashpublications.org Elevated zinc levels have been shown to inhibit thioredoxin reductase activity, suggesting that Xcytrin employs a dual mechanism—direct redox cycling and indirect inhibition via zinc mobilization—to compromise this critical cancer cell survival system. aacrjournals.orgtandfonline.com

Beyond the thioredoxin system, Xcytrin has been shown to directly inhibit other key enzymes essential for cancer cell proliferation. A significant target is ribonucleotide reductase (RNR) , the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis and repair. wikipedia.orgdrugs.comresearchgate.netwikipedia.org Inhibition of RNR by Xcytrin disrupts DNA production, thereby halting cell proliferation. researchgate.net The mechanism of RNR inhibition appears to be twofold: Xcytrin can preclude the necessary oligomerization of RNR subunits and also directly inhibit the enzyme's large catalytic subunit (R1). ki.seresearchgate.netnih.gov

Interplay with Cancer-Associated Signaling Cascades

By targeting central redox enzymes, Xcytrin instigates a cascade of effects that perturb multiple signaling pathways critical for cancer cell survival, proliferation, and tumor progression.

The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and proliferation. nih.gov Preclinical studies have demonstrated that Xcytrin modulates this pathway by altering the phosphorylation status of Akt. aacrjournals.orgdntb.gov.ua In some cancer cell lines, treatment with Xcytrin leads to an initial, transient increase in phosphorylated Akt (pAkt), which is followed by a progressive decline as the cells advance toward apoptosis. aacrjournals.orgnih.gov This suggests that the initial activation of pAkt may be a protective response by the cancer cell to the induced oxidative stress. nih.gov Accordingly, the cytotoxic effects of Xcytrin are synergistically enhanced when combined with specific inhibitors of Akt phosphorylation. aacrjournals.orgdntb.gov.ua

While not a direct anti-angiogenic agent, Xcytrin's mechanism of action implicates pathways that govern angiogenesis. The thioredoxin system, which Xcytrin inhibits, is known to regulate the activity of hypoxia-inducible factor-1 (HIF-1), a master transcription factor that drives the expression of pro-angiogenic genes like vascular endothelial growth factor (VEGF). tandfonline.comgriffith.edu.au Studies have shown that Xcytrin treatment can induce the expression of HIF-1-regulated genes. nih.gov By generating oxidative stress and inhibiting the thioredoxin system, Xcytrin has the potential to interfere with the signaling required for tumor angiogenesis, a process crucial for tumor growth and metastasis. tandfonline.comamegroups.cn

A primary outcome of Xcytrin treatment in cancer cells is the induction of apoptosis, or programmed cell death. nih.govdrugbank.comashpublications.org The compound's ability to generate significant oxidative stress triggers the mitochondrial-mediated intrinsic apoptotic pathway. researchgate.netnih.govaacrjournals.org This is characterized by the loss of mitochondrial membrane potential and the subsequent release of cytochrome c. ashpublications.org

Xcytrin-induced apoptosis is a caspase-dependent process. researchgate.netnih.govaacrjournals.org Furthermore, Xcytrin demonstrates synergy with other apoptosis-inducing agents. It has been shown to potentiate the activity of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine that triggers the extrinsic apoptotic pathway. aacrjournals.org This suggests that Xcytrin can engage multiple pro-apoptotic routes to eliminate cancer cells. aacrjournals.orgnih.gov

The cellular response to oxidative stress, such as that induced by Xcytrin, is orchestrated by a network of redox-sensitive transcription factors. researcherslinks.combwise.kr Preclinical studies indicate that Xcytrin treatment modulates the activity of several of these key factors. Gene expression profiling of cancer cells treated with Xcytrin and zinc revealed the induction of genes regulated by Metal-Response Element-Binding Transcription Factor-1 (MTF-1) , Hypoxia-Inducible Factor-1 (HIF-1) , and NF-E2-related transcription factor 2 (Nrf2) . nih.gov

These transcription factors are central to the cellular defense against redox stress and in regulating metabolic adaptation and survival. griffith.edu.aunih.gov The thioredoxin system, a primary target of Xcytrin, is a known regulator of both HIF-1 and Nuclear Factor-kappa B (NF-κB), another critical transcription factor involved in inflammation, survival, and cell proliferation. griffith.edu.aubwise.kr By inhibiting the thioredoxin system, Xcytrin can disrupt the normal function of these transcription factors, interfering with the adaptive responses that allow cancer cells to survive under stress and promoting their elimination through apoptosis. tandfonline.comnih.gov

Following a comprehensive review of scientific literature and publicly available data, it has been determined that there is no information on a compound designated "Xcytrin (TN)" in the context of preclinical oncology research. Searches for its molecular targets, interrogated signaling pathways, or potential crosstalk with stress-activated signaling pathways have yielded no results.

The name "Xcytrin (TN)" does not appear in established chemical or biomedical databases. Consequently, it is not possible to generate a scientifically accurate article on its properties or research findings as the compound appears to be non-existent in published scientific literature.

To fulfill your request, please provide the correct or an alternative name of a compound that has been documented in preclinical oncology research.

Preclinical Investigation of Xcytrin S Synergistic Effects and Therapeutic Strategies

Radiosensitization Mechanisms in Preclinical Models

Xcytrin has demonstrated significant radiosensitizing properties in preclinical studies, suggesting its utility in combination with radiation therapy to improve tumor control.

Preclinical research has shown that Xcytrin can enhance the cell-killing effects of ionizing radiation in both well-oxygenated (oxic) and oxygen-deficient (hypoxic) tumor cells. Hypoxic cells are notoriously resistant to radiation therapy, and agents that can overcome this resistance are of great interest. Studies have indicated that Xcytrin's radiosensitizing effect is particularly pronounced in hypoxic conditions. For instance, in EMT6 mouse mammary carcinoma cells, treatment with motexafin (B12801952) gadolinium and ascorbic acid led to an increase in hypoxic radiosensitivity, a finding attributed to the alteration of glutathione (B108866) (GSH) levels. This suggests that Xcytrin could be particularly effective in treating solid tumors, which often contain hypoxic regions.

The molecular underpinnings of Xcytrin's radiosensitizing effects are centered on its ability to disrupt cellular redox balance. As a redox-active drug, Xcytrin can engage in futile redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818). This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, making it more susceptible to the DNA-damaging effects of ionizing radiation.

A key molecular target of Xcytrin is thioredoxin reductase, an enzyme crucial for maintaining the cellular redox state and protecting cells from oxidative stress. By inhibiting this enzyme, Xcytrin further exacerbates cellular redox stress, leading to increased cytotoxicity and a heightened response to radiation. Furthermore, preclinical evidence suggests that Xcytrin can induce DNA single-strand breaks and alter the kinetics of their repair shortly after irradiation, contributing to its radiosensitizing capabilities.

Chemosensitization with Conventional Anticancer Agents

In addition to its role as a radiosensitizer, preclinical studies have revealed Xcytrin's ability to act as a chemosensitizer, enhancing the cytotoxic effects of several conventional anticancer drugs. In vitro studies have demonstrated that motexafin gadolinium is synergistic with a variety of chemotherapeutic agents. nih.gov

Preclinical data suggest that Xcytrin can enhance the antineoplastic effects of alkylating agents like cisplatin (B142131) and carboplatin. One proposed mechanism for this synergy involves Xcytrin acting as a redox mediator to promote the reduction of platinum(IV) prodrugs to their active, cytotoxic platinum(II) forms. This "activation by reduction" could lead to a cancer-selective enhancement of cytotoxicity, given that Xcytrin is known to preferentially accumulate in tumor tissues. This synergistic effect has been observed in cell lines such as A549 (lung) and A2780 (ovarian), where the presence of motexafin gadolinium led to lower IC50 values for the platinum-based drugs.

While broad statements in the literature suggest that motexafin gadolinium is synergistic with various chemotherapeutic agents, specific preclinical data on its combined effects with the antimetabolite 5-Fluorouracil (5-FU) in cell lines are not extensively detailed in currently available research. Further in vitro studies are needed to fully characterize the nature of the interaction between Xcytrin and 5-FU and to elucidate the potential mechanisms of any synergistic or additive effects.

Significant potentiation of the antitumor effects of bleomycin (B88199) by Xcytrin has been demonstrated in preclinical models. In a study using the Rif-1 murine fibrosarcoma cell line, motexafin gadolinium enhanced the activity of bleomycin by approximately 1000-fold in clonogenic assays. In MES-SA human uterine sarcoma cells, 100 µM of motexafin gadolinium reduced the IC50 for bleomycin by about 10-fold. This enhancement is thought to be mediated, at least in part, by Xcytrin's inhibition of potentially lethal damage repair, making the cancer cells more vulnerable to the DNA-damaging effects of bleomycin.

Combination with Zinc Ionophores for Enhanced Activity

Preclinical research has identified a significant synergistic relationship between Xcytrin (motexafin gadolinium, MGd) and zinc ionophores, stemming from Xcytrin's ability to disrupt cellular zinc metabolism. nih.govdrugbank.com Studies have demonstrated that Xcytrin can increase the levels of intracellular free zinc, a mechanism that enhances the cytotoxic effects of compounds that facilitate the transport of zinc across cell membranes. nih.govnih.gov

The foundational insight into this synergy comes from gene expression profiling of cancer cells treated with Xcytrin. These analyses revealed a specific cellular response characterized by elevated levels of metallothionein (B12644479) and zinc transporter 1 (ZnT1) transcripts. nih.gov Metallothioneins are cysteine-rich proteins involved in zinc storage, and their upregulation suggests a cellular attempt to sequester excess free zinc. nih.gov Xcytrin is believed to induce the release of zinc from these stores through its redox activity. nih.gov

In vitro experiments have validated this synergistic effect across various cancer cell lines. When A549 human lung cancer cells, PC3 prostate cancer cells, and Ramos B-cell lymphoma cells were treated with a combination of Xcytrin and exogenous zinc acetate (B1210297), a synergistic increase in intracellular free zinc levels, inhibition of thioredoxin reductase activity, and ultimately, cell death was observed. nih.govdrugbank.com This indicates that by increasing the availability of intracellular zinc, Xcytrin potentiates the cytotoxic effects of zinc overload. nih.govdrugbank.com

Further studies have explored the combination of Xcytrin with water-soluble zinc ionophores. nih.gov In a preclinical model using A549 tumor xenografts, the combination of Xcytrin with a zinc ionophore led to significant inhibition of tumor growth, an effect not observed with Xcytrin alone. nih.gov This highlights the potential of this combination strategy in a therapeutic context.

Table 1: Synergistic Effects of Xcytrin (MGd) and Zinc in Cancer Cell Lines

| Cell Line | Combination | Observed Synergistic Effects |

|---|---|---|

| A549 (Lung Cancer) | Xcytrin + Zinc Acetate | Increased intracellular free zinc, Inhibition of thioredoxin reductase, Increased cell death |

| PC3 (Prostate Cancer) | Xcytrin + Zinc Acetate | Increased intracellular free zinc, Enhanced cell proliferation inhibition |

| Ramos (B-cell Lymphoma) | Xcytrin + Zinc Acetate | Increased intracellular free zinc, Increased cell death |

Exploration of Novel Combination Therapies Based on Mechanistic Insights

The primary mechanism of action of Xcytrin, its ability to induce redox stress in cancer cells, forms the basis for exploring novel combination therapies. nih.govbiospace.com By disrupting the redox balance, Xcytrin can render cancer cells more susceptible to other therapeutic interventions, such as radiation and chemotherapy. biospace.comaacrjournals.org This has led to preclinical investigations of Xcytrin in combination with various agents, aiming to exploit this mechanistic synergy. biospace.com

One area of exploration has been the combination of Xcytrin with immunotherapy and radioimmunotherapy. Preclinical studies in lymphoma cell lines have demonstrated that the combination of Xcytrin and rituximab (B1143277) results in synergistic cytotoxicity. aacrjournals.org This effect was found to be mediated through a mitochondrial-mediated, caspase-dependent pathway in HF1 lymphoma cells, while additive effects were observed in Ramos and SUDHL4 cells. aacrjournals.org The addition of radiation to the Xcytrin/rituximab combination resulted in additive apoptotic effects. aacrjournals.org These findings provided the rationale for clinical trials combining Xcytrin with agents like [90Y]ibritumomab tiuxetan (Zevalin), a radioimmunotherapy drug, for relapsed/refractory non-Hodgkin's lymphoma. aacrjournals.orgnih.gov The synergy is thought to arise from Xcytrin's ability to enhance the sensitivity of tumor cells to the ionizing radiation delivered by the radioimmunoconjugate. aacrjournals.orgnih.gov

The radiosensitizing properties of Xcytrin have also been the basis for its combination with external beam radiation therapy. biospace.com The rationale is that by inducing oxidative stress, Xcytrin lowers the threshold for radiation-induced cell killing. biospace.com This has been explored in various cancer types, with in vitro studies demonstrating synergy with radiation. biospace.com

The non-overlapping toxicity profile of Xcytrin with many standard chemotherapeutic agents makes it an attractive candidate for combination regimens. biospace.com Its unique mechanism of targeting redox-dependent pathways suggests that it could be combined with drugs that act through different mechanisms, potentially leading to enhanced efficacy and overcoming drug resistance. biospace.com

Table 2: Preclinical Combination Studies with Xcytrin (MGd)

| Combination Agent | Cancer Model | Key Findings | Mechanistic Insight |

|---|---|---|---|

| Rituximab | HF1 Lymphoma Cells | Synergistic cytotoxicity | Mitochondrial-mediated, caspase-dependent apoptosis |

| Rituximab + Radiation | HF1, Ramos, SUDHL4 Lymphoma Cells | Additive apoptosis | Enhanced sensitivity to radiation |

| [90Y]Ibritumomab Tiuxetan (Zevalin) | Lymphoma | Enhanced therapeutic efficacy (inferred from preclinical synergy with radiation) | Potentiation of radiation-induced cell death |

Preclinical Models and Methodologies in Xcytrin Research

In Vitro Cell Line Studies

In vitro research has utilized a range of human and murine cancer cell lines to investigate the cellular effects of Xcytrin. These studies have been instrumental in characterizing its activity as an inhibitor of thioredoxin reductase and its impact on cellular redox homeostasis.

Xcytrin has been evaluated in a diverse panel of human cancer cell lines, demonstrating its broad-spectrum potential.

A549 Lung Cancer Cells: Studies on A549 cells have been crucial in understanding Xcytrin's mechanism. Research has shown that Xcytrin treatment in A549 cells leads to the induction of metallothioneins and zinc transporter 1. aacrjournals.org Furthermore, it disrupts zinc metabolism, increasing intracellular free zinc levels. aacrjournals.org In these cells, Xcytrin has been shown to potentiate the effects of cisplatin (B142131) and carboplatin. tandfonline.com

U87 Glioma Cells: In U87 glioma cells, Xcytrin has been found to enhance the efficacy of 5-fluorouracil. tandfonline.com This sensitizing effect highlights its potential in combination chemotherapy regimens for brain tumors.

MCF-7 Breast Cancer Cells: Research has demonstrated that inhibitors of the thioredoxin/thioredoxin reductase system, a key target of Xcytrin, can inhibit the growth of MCF-7 cells. tandfonline.com

HT-29 Colon Cancer Cells: The thioredoxin reductase/thioredoxin system has been identified as a target in HT-29 colon cancer cells. tandfonline.com Studies with agents that target this system have shown inhibition of cell growth. tandfonline.com Additionally, research on celecoxib (B62257) in HT-29 cells has shown that it can induce apoptosis by inhibiting 3-phosphoinositide-dependent protein kinase-1 activity, a pathway that can be influenced by cellular redox status, which Xcytrin modulates. dntb.gov.ua

Table 1: Summary of Xcytrin (Motexafin Gadolinium) Research in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Research Findings |

|---|---|---|

| A549 | Lung Cancer | Induces metallothioneins and zinc transporter 1; disrupts zinc metabolism; potentiates cisplatin and carboplatin. aacrjournals.orgaacrjournals.orgtandfonline.com |

| U87 | Glioma | Enhances the efficacy of 5-fluorouracil. tandfonline.com |

| MCF-7 | Breast Cancer | Growth inhibition by targeting the thioredoxin/thioredoxin reductase system. tandfonline.com |

| HT-29 | Colon Cancer | Thioredoxin reductase/thioredoxin system identified as a therapeutic target. tandfonline.com |

Murine cell lines have also been employed to study the effects of Xcytrin.

Rif-1 Fibrosarcoma Cells: In the Rif-1 murine fibrosarcoma cell line, Xcytrin has been shown to enhance the cytotoxic effects of bleomycin (B88199). tandfonline.com

A variety of assays have been utilized to quantify the effects of Xcytrin on cancer cells.

Cell Viability Assays: Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay and formazan (B1609692) reduction assays have been used to assess cell proliferation and viability following treatment with Xcytrin. aacrjournals.orgaacrjournals.org Propidium iodide exclusion assays have also been employed to measure cell viability. aacrjournals.org

Bioreductive Activity Assays: The bioreductive activity of cells, a key target of Xcytrin, is often assessed by measuring the reduction of specific substrates. Xcytrin has been shown to inhibit cellular bioreductive activity in human cancer cell lines. aacrjournals.org This is linked to its ability to act as a redox mediator, reacting with reducing metabolites and generating reactive oxygen species. tandfonline.com It has been shown to display synergy with the zinc ionophore ZnHPT in an in vitro assay measuring bioreductive activity. nih.gov

Fluorescence-based techniques have been critical in visualizing and quantifying the intracellular effects of Xcytrin.

FluoZin-3 for Intracellular Zinc Detection: The fluorescent probe FluoZin-3 has been used to assess the concentration of intracellular free zinc. aacrjournals.org Studies using FluoZin-3 have demonstrated that Xcytrin treatment leads to an increase in intracellular free zinc levels in cancer cells like A549 and PC3. aacrjournals.orgresearchgate.net This disruption of zinc homeostasis is considered a significant part of its mechanism of action. aacrjournals.org

The reduction of lipoate is a key method used to assess the activity of thioredoxin reductase, a primary target of Xcytrin.

Thioredoxin Reductase Activity Assay: The rate of lipoate reduction is measured to determine thioredoxin reductase activity. aacrjournals.org It has been reported that Xcytrin catalytically oxidizes vicinal thiols such as those present in the active site of thioredoxin reductase and the cofactor dihydrolipoate. aacrjournals.org In RKO colon cancer cells, a decrease in lipoate reduction was observed when thioredoxin reductase 1 was attenuated. plos.org

In Vivo Animal Models

Preclinical in vivo studies have been essential for evaluating the systemic effects and anti-tumor efficacy of Xcytrin in a whole-organism context. These models help bridge the gap between in vitro findings and clinical applications. wellbeingintlstudiesrepository.org

Murine Tumor Models: A variety of murine models have been utilized in Xcytrin research. These include mice bearing EMT-6 mammary sarcoma cells and mice with A549 human lung tumors. tandfonline.com In these models, Xcytrin has been shown to enhance the in vivo antitumor response to agents like doxorubicin, cisplatin, and docetaxel. tandfonline.com General tumor-bearing mouse models have also been used to confirm the selective localization of Xcytrin in tumors. thermofisher.com The use of animal models is a critical step in the early phase of drug development to assess efficacy and potential interactions. nih.gov

Table 2: Summary of Xcytrin (Motexafin Gadolinium) Research in In Vivo Animal Models

| Animal Model | Tumor Type | Key Research Findings |

|---|---|---|

| Mice | EMT-6 Mammary Sarcoma | Enhanced antitumor response to doxorubicin. tandfonline.com |

| Mice | A549 Human Lung Tumors | Enhanced antitumor response to cisplatin and docetaxel. tandfonline.com |

| Tumor-bearing Mice | Various | Selective localization of Xcytrin in tumors confirmed. thermofisher.com |

Advanced Analytical and Imaging Techniques

The development of Xcytrin was supported by advanced analytical methods to precisely quantify the compound in biological samples and by sophisticated imaging techniques that leveraged its unique metallic core.

Population pharmacokinetics (PopPK) uses mathematical and statistical models to study the variability in drug concentrations among a population of subjects. allucent.com In a preclinical setting, this approach is highly valuable as it allows for sparse sampling—collecting fewer blood samples per animal—which is less stressful for the animals and allows for the combination of data from different studies. researchgate.net PopPK models describe the typical pharmacokinetic profile of a drug and help identify covariates (such as body weight or organ function) that may influence its absorption, distribution, metabolism, and excretion. allucent.comd-nb.info

For Xcytrin, a suite of complementary and highly sensitive analytical methods were developed and validated to evaluate its pharmacokinetics in plasma and tissues. These included:

Liquid Chromatography-Fluorescence (LC-FLS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) researchgate.netresearchgate.net

These methods provided the quantitative data on Xcytrin concentrations needed to build robust PopPK models, which are essential for understanding dose-exposure relationships and for scaling findings from animal models to humans. researchgate.net

A unique feature of Xcytrin (motexafin gadolinium) is the inclusion of a gadolinium ion, a paramagnetic metal that acts as a contrast agent for Magnetic Resonance Imaging (MRI). nih.gov In fact, the compound was initially synthesized to be an MRI contrast agent for better tumor visualization. nih.gov This intrinsic property allows MRI to be used as a non-invasive method to study the compound's biodistribution in real-time within living preclinical models. nih.govnih.gov

Instead of relying solely on the analysis of tissues after sacrificing the animal, MRI enables the spatial and temporal tracking of Xcytrin as it accumulates in tumors and clears from other organs. eortc.orgscience.gov This technique provides powerful, direct visual evidence of selective tumor targeting and can offer insights into the pharmacokinetics of the drug within the tumor microenvironment. nih.gov

Xcytrin is designed to function as a redox-active drug. sec.gov Its proposed mechanism of action involves the disruption of intracellular redox-dependent pathways and the inhibition of oxidative stress-related proteins, with thioredoxin reductase being a key target. sec.gov Validating that a drug successfully engages its intended molecular target is a critical step in preclinical development.

Modern molecular biology and proteomic techniques are central to this process. eu-openscreen.eu Chemoproteomics, for example, uses chemical probes or advanced mass spectrometry techniques to identify the direct binding partners of a small molecule across the entire proteome. mdpi.com Approaches that could be used to validate Xcytrin's target engagement include:

Thermal Proteome Profiling (TPP) or Solvent Proteome Profiling (SPP): These methods assess how drug binding affects a protein's stability when exposed to heat or organic solvents. A shift in the stability of thioredoxin reductase in the presence of Xcytrin would provide strong evidence of direct binding. elifesciences.org

Quantitative Proteomics: Techniques like SILAC or TMT can be used to measure changes in the expression levels of proteins involved in redox pathways following treatment with Xcytrin, confirming its downstream effects. thermofisher.com

Enzyme Activity Assays: A direct biochemical assay measuring the enzymatic activity of thioredoxin reductase in tumor cells or lysates before and after exposure to Xcytrin would demonstrate functional inhibition of the target.

These approaches provide the mechanistic evidence needed to confirm that the drug works as intended at the molecular level, a crucial component of its preclinical characterization. eu-openscreen.eumdpi.com

Mechanisms of Preclinical Resistance and Strategies for Overcoming Them

Cellular Adaptations to Xcytrin Exposure in Preclinical Settings

Upon exposure to Xcytrin, cancer cells can undergo various adaptations to counteract the drug-induced oxidative stress. A primary adaptive response is the upregulation of antioxidant pathways. rsc.org Cancer cells are known to possess elevated levels of antioxidant systems to manage the inherent oxidative stress associated with malignancy. mdpi.com When challenged with a ROS-generating agent like Xcytrin, these systems can be further enhanced.

Key cellular adaptations include:

Increased Antioxidant Capacity: Cells may increase the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. rsc.org These enzymes work to neutralize the ROS generated by Xcytrin.

Enhanced Glutathione (GSH) and Thioredoxin (Trx) Systems: The glutathione and thioredoxin systems are crucial for maintaining redox homeostasis. rsc.orgaacrjournals.org Resistance can emerge through the increased synthesis of GSH, a major intracellular antioxidant, and the upregulation of the thioredoxin system, which Xcytrin is known to inhibit. aacrjournals.orgtandfonline.com

Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to enhance their resistance to oxidative stress. mdpi.com

Studies have shown that in response to Xcytrin, some cancer cell lines upregulate stress-related genes, including those encoding for metallothioneins and heat shock proteins, which can have protective effects against drug-induced damage. nih.gov

Molecular Determinants of Acquired Resistance in Model Systems

Acquired resistance to Xcytrin in preclinical models is often multifactorial, involving specific molecular changes that allow cancer cells to survive and proliferate in the presence of the drug.

Alterations in Redox-Regulating Proteins: Since Xcytrin's primary targets are components of the cellular redox machinery, mutations or altered expression of these proteins can confer resistance. aacrjournals.orgtandfonline.com For example, increased expression of thioredoxin reductase, an enzyme inhibited by Xcytrin, could lead to reduced drug efficacy. nih.govdrugbank.com

Activation of Pro-Survival Signaling Pathways: Exposure to Xcytrin can lead to the activation of pro-survival pathways that help cancer cells evade apoptosis. For instance, the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, can be activated, leading to the transcription of a battery of cytoprotective genes. mdpi.com

Changes in Apoptotic Machinery: Resistance to Xcytrin-induced apoptosis can arise from defects in the apoptotic signaling cascade. researchgate.net Xcytrin is known to trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and activation of caspases. nih.gov Mutations in key apoptotic proteins, such as p53, or the upregulation of anti-apoptotic proteins can render cells resistant to Xcytrin's cytotoxic effects. nih.govfrontiersin.org

Table 1: Molecular Determinants of Acquired Resistance to Xcytrin

| Molecular Determinant | Mechanism of Resistance | Key Proteins Involved | References |

|---|---|---|---|

| Upregulation of Antioxidant Systems | Increased neutralization of drug-induced Reactive Oxygen Species (ROS). | Thioredoxin Reductase, Glutathione Peroxidase, Superoxide Dismutase, Catalase | rsc.orgtandfonline.com |

| Activation of Pro-Survival Pathways | Enhanced expression of cytoprotective genes that counteract drug effects. | Nrf2, Heme Oxygenase-1 | nih.govmdpi.com |

| Alterations in Apoptotic Pathways | Evasion of programmed cell death initiated by Xcytrin. | p53, Bcl-2 family proteins, Caspases | nih.govfrontiersin.org |

Investigating Efflux Mechanisms and Detoxification Pathways in Resistance

While Xcytrin's primary resistance mechanisms appear to be linked to counteracting oxidative stress, efflux pumps and detoxification pathways could also play a role, although this is less extensively documented for Xcytrin compared to other chemotherapeutics.

Drug Efflux: ATP-binding cassette (ABC) transporters are a family of membrane proteins that can actively pump drugs out of the cell, leading to reduced intracellular drug concentrations and decreased efficacy. While not a primary focus in Xcytrin resistance literature, increased drug efflux is a common mechanism of resistance to many anticancer agents. mdpi.com

Detoxification Pathways: The glutathione-S-transferase (GST) system can conjugate drugs with glutathione, facilitating their detoxification and excretion. Enhanced GST activity could potentially contribute to Xcytrin resistance by inactivating the drug or its reactive intermediates.

Preclinical Strategies for Sensitization and Overcoming Resistance

To address the challenge of resistance, several preclinical strategies are being explored to enhance the efficacy of Xcytrin and overcome resistance mechanisms.

A key strategy to combat resistance is the use of combination therapies that target multiple pathways simultaneously.

Inhibitors of Antioxidant Pathways: Combining Xcytrin with agents that inhibit key antioxidant systems has shown promise. For example, L-buthionine-(S,R)-sulfoximine (BSO), an inhibitor of glutathione synthesis, has been shown to synergize with Xcytrin in preclinical models. rsc.orgnih.gov By depleting cellular glutathione, BSO can render cancer cells more susceptible to the oxidative stress induced by Xcytrin.

Combination with Other Chemotherapeutic Agents: Xcytrin has been shown to potentiate the effects of various chemotherapy agents and radiation therapy. nih.govtandfonline.comascopubs.org For instance, it has demonstrated synergistic or additive effects when combined with rituximab (B1143277) in lymphoma cell lines. ascopubs.orgnih.gov This is likely due to its ability to induce redox stress, which can lower the threshold for apoptosis induced by other agents. nih.gov

Targeting Pro-Survival Pathways: Combining Xcytrin with inhibitors of pro-survival pathways activated during drug exposure could also be a viable strategy to overcome resistance.

Table 2: Preclinical Combination Strategies with Xcytrin

| Combination Agent | Mechanism of Synergy | Preclinical Model | References |

|---|---|---|---|

| L-buthionine-(S,R)-sulfoximine (BSO) | Inhibition of glutathione synthesis, increasing oxidative stress. | Human uterine cancer and lung carcinoma cells | nih.gov |

| Rituximab | Additive induction of apoptosis. | Lymphoma cell lines | ascopubs.orgnih.gov |

| Ionizing Radiation | Enhancement of radiation-induced oxidative stress. | Various cancer cell lines and murine models | tandfonline.comnih.gov |

| 90Y-ibritumomab tiuxetan | Targeted radiation sensitization. | Lymphoma cell lines | nih.gov |

Innovations in drug delivery and formulation can provide another avenue to overcome resistance.

Drug Conjugates: One approach involves conjugating Xcytrin to other anticancer agents to create a single molecule with dual activity. For example, a conjugate of gadolinium texaphyrin (the core of Xcytrin) with a platinum(IV) prodrug has been developed. pnas.orgfrontiersin.org This conjugate is designed to localize in tumors, release the cytotoxic platinum agent, and simultaneously exert the redox-modulating effects of the texaphyrin, potentially overcoming platinum resistance mechanisms. pnas.org

Targeted Delivery Systems: While Xcytrin naturally accumulates in tumors, encapsulating it in nanoparticles or other targeted delivery systems could potentially enhance its tumor-specific delivery and overcome efflux-based resistance by altering the mechanism of cellular uptake. nih.gov

Future Directions and Broader Academic Research Implications

Deepening Mechanistic Understanding of Xcytrin's Multifunctional Action

Xcytrin's therapeutic potential stems from its novel and multifunctional mechanism of action. The compound selectively accumulates in cancer cells, likely due to their higher metabolic rates. drugbank.com Once inside the cell, it disrupts crucial redox-dependent pathways, leading to programmed cell death (apoptosis). drugbank.com The core of its action is its ability to act as a redox mediator, catalyzing the oxidation of various intracellular metabolites to generate reactive oxygen species (ROS). nih.govcancergrace.org This induced state of oxidative stress compromises the cancer cell's ability to repair damage. cancernetwork.com

A key target of Xcytrin is the enzyme thioredoxin reductase, which is often overexpressed in tumors and is associated with aggressive disease and treatment resistance. drugbank.comcancergrace.orgsciencedaily.com By inhibiting this enzyme, Xcytrin disrupts a vital component of the cell's antioxidant defense system and interferes with DNA synthesis, ultimately leading to cell death. sciencedaily.comdrugs.com Research has shown that this disruption increases the levels of intracellular free zinc, which in turn inhibits the enzyme, highlighting a complex cascade of events initiated by the drug. sciencedaily.com Future research is focused on further elucidating these interconnected pathways to understand the full spectrum of its activity and to identify potential synergistic therapeutic combinations.

Development of Advanced In Silico Models for Predictive Research

The advancement of computational, or in silico, models represents a significant future direction for research into Xcytrin and related compounds. nih.gov In silico modeling is increasingly used in the early stages of drug discovery to predict the behavior of chemical compounds, thereby reducing the time and cost of laboratory research. mdpi.cominsilicotrials.com For a complex macrocycle like Xcytrin, advanced computational models could be developed to predict key properties.

These models can range from predicting ligand-to-target activity to understanding the metabolic pathways a compound is likely to undergo in the body. cas.orgbiotech-asia.org By creating models based on the known structure and activity of Xcytrin and its derivatives, researchers could virtually screen large libraries of new potential texaphyrin-based compounds. mdpi.com Such predictive models could help identify novel derivatives with enhanced tumor selectivity, greater ROS-generating capacity, or improved inhibitory action against targets like thioredoxin reductase, accelerating the discovery of next-generation therapies. nih.gov

Exploration of Xcytrin Derivatives and Related Macrocycles in Drug Discovery Research

The texaphyrin scaffold of Xcytrin is highly versatile, allowing for the creation of numerous derivatives and related macrocyclic compounds. researchgate.net Research has moved beyond the gadolinium(III) complex to explore texaphyrins incorporating other metal ions to unlock new therapeutic applications. nih.govnih.gov For instance, lutetium-texaphyrin has been investigated as a photosensitizer for photodynamic therapy (PDT). researchgate.netnih.gov

Scientists have also synthesized and studied texaphyrin complexes with bismuth and lead, which show promise as potential agents for radiotherapy due to the properties of their isotopes. nih.govacs.org In vitro studies on an ovarian cancer cell line demonstrated that these new derivatives could be significantly more cytotoxic than the original motexafin (B12801952) gadolinium. nih.govacs.org Further innovation includes conjugating the texaphyrin macrocycle to other molecules, such as platinum-based anticancer agents or magnetic nanoparticles, to create multifunctional constructs for targeted drug delivery or dual-mode imaging and therapy. nih.govresearchgate.netnih.gov The broader class of macrocycles, which share structural characteristics with texaphyrins, continues to be a fertile ground for drug discovery, valued for their ability to combine the high potency of large molecules with the favorable properties of small molecules. americanpharmaceuticalreview.comyoutube.com

| Compound | Metal Center | IC₅₀ Value (A2780 Cell Line) |

| Motexafin Gadolinium (Xcytrin) | Gadolinium (Gd) | 6.3 µM |

| Bismuth (III) Texaphyrin 36 | Bismuth (Bi) | 2.2 µM |

| Lead (II) Texaphyrin 35 | Lead (Pb) | 2.9 µM |

Data sourced from studies on A2780 ovarian cancer cell line. nih.govacs.org

Broader Applicability of Texaphyrin Chemistry in Chemical Biology Research

The unique chemical properties of the texaphyrin macrocycle extend its applicability far beyond a single compound. Texaphyrins are classified as expanded porphyrins, possessing a larger central core that can stably coordinate with a wide variety of metal cations, particularly the larger ions of the lanthanide series. nih.govwikipedia.orgacs.org This feature makes them highly adaptable tools for chemical biology.

One significant application is in magnetic resonance imaging (MRI). acs.org Because Xcytrin contains the paramagnetic gadolinium(III) ion, it is detectable by MRI, allowing for the visualization of its accumulation in tumors. drugbank.comcancergrace.org This has led to the exploration of texaphyrins as a platform for developing advanced, tumor-localizing MRI contrast agents. nih.govacs.org Furthermore, the ability of certain metallotexaphyrins, like the lutetium derivative, to act as potent photosensitizers has established their role in photodynamic therapy (PDT). researchgate.netnih.gov In PDT, the compound is activated by light of a specific wavelength to produce cytotoxic singlet oxygen, offering a localized cancer treatment. researchgate.net The versatility of texaphyrin chemistry allows for the rational design of molecules for specific diagnostic or therapeutic purposes. nih.gov

Contribution to the Understanding of Redox Biology in Disease Pathogenesis

Research into Xcytrin has significantly contributed to the broader understanding of redox biology's role in disease. Living systems maintain a delicate balance of reduction and oxidation (redox) reactions, and disruptions to this balance, known as oxidative stress, are implicated in many diseases, including cancer. nih.gov Xcytrin functions by deliberately inducing oxidative stress within cancer cells. sciencedaily.com

By acting as a redox mediator and generating ROS, Xcytrin exploits a potential vulnerability of tumor cells, which often exist in a state of heightened oxidative stress compared to normal cells. nih.govwikipedia.org Its inhibition of thioredoxin reductase directly targets a key enzyme system that cells use to manage redox homeostasis and repair oxidative damage. cancergrace.orgsciencedaily.com Studying the effects of Xcytrin provides valuable insights into how these redox systems function in cancer and how they can be therapeutically targeted. This aligns with a growing area of research focused on the extracellular thiol/disulfide redox environment, where the redox state of molecules like cysteine and cystine is now seen as a key indicator of health and disease. nih.gov The mechanisms of Xcytrin serve as a practical model for understanding the pathological consequences of redox imbalance and for designing new therapies that modulate cellular redox states.

Q & A

Basic Research Questions

Q. What biochemical properties of Xcytrin (motexafin gadolinium) underpin its tumor-selective uptake, and how can researchers experimentally validate these mechanisms?

- Methodological Answer : Xcytrin’s selective accumulation in tumors is attributed to its metalloporphyrin structure, which exploits elevated redox activity and altered lipid metabolism in cancer cells. To validate this, researchers should:

- Use fluorescence microscopy and MR imaging in preclinical models (e.g., murine gliomas) to track Xcytrin distribution .

- Compare uptake ratios between tumor and normal tissues via ICP-MS for gadolinium quantification .

- Assess redox modulation using assays like glutathione depletion or ROS generation in vitro .

Q. How can researchers validate Xcytrin’s tumor specificity in animal models while controlling for off-target accumulation in organs like the liver or kidneys?

- Methodological Answer :

- Design studies with longitudinal MR imaging to monitor Xcytrin’s pharmacokinetics and biodistribution over time (e.g., 8-week post-administration windows) .

- Use immunofluorescence co-staining of tumor markers (e.g., GFAP for gliomas) and Xcytrin in tissue sections .

- Apply compartmental pharmacokinetic modeling to distinguish tumor-specific retention from passive diffusion in healthy tissues .

Advanced Research Questions

Q. What experimental frameworks address contradictions in Xcytrin’s clinical efficacy data, particularly its mixed outcomes in Phase III trials for brain metastases?

- Methodological Answer :

- Conduct stratified post-hoc analyses of clinical trial data to identify patient subgroups (e.g., blood-brain barrier integrity, tumor hypoxia levels) that correlate with Xcytrin’s radiosensitizing effects .

- Use transcriptomic profiling of tumors from non-responders to identify resistance pathways (e.g., antioxidant enzyme upregulation) .

- Design combinatorial trials pairing Xcytrin with blood-brain barrier modulators (e.g., mannitol) to enhance delivery .

Q. How can researchers optimize Xcytrin’s intraoperative fluorescence guidance protocols to minimize false-positive signals from surgical disruption of the blood-brain barrier?

- Methodological Answer :

- Compare fluorescence intensity thresholds in tumor versus peri-tumoral regions using hyperspectral imaging systems .

- Develop machine learning algorithms to differentiate Xcytrin-specific fluorescence from autofluorescence in real-time surgical imaging .

- Validate specificity via post-resection histopathology correlations (e.g., H&E staining of fluorescent regions) .

Q. What methodologies reconcile Xcytrin’s dual role as a radiosensitizer and MR contrast agent in translational studies?

- Methodological Answer :

- Use multi-modal imaging pipelines (MR + fluorescence) to spatially map Xcytrin’s distribution and radiation dose deposition in orthotopic models .

- Quantify radiation dose-enhancement ratios (DER) in vitro using clonogenic assays under varying Xcytrin concentrations .

- Correlate MR enhancement metrics (e.g., T1 relaxation times) with radiosensitization efficacy in vivo .

Data Analysis & Interpretation Challenges

Q. How should researchers address variability in Xcytrin’s pharmacokinetic data across species (e.g., murine vs. human)?

- Methodological Answer :

- Perform allometric scaling with species-specific adjustments for metabolic rate and plasma protein binding .

- Validate cross-species translatability using humanized mouse models (e.g., patient-derived xenografts) .

- Apply Bayesian hierarchical models to pool heterogeneous pharmacokinetic datasets .

Q. What statistical approaches are recommended for analyzing contradictory outcomes in Xcytrin’s clinical trial survival curves?

- Methodological Answer :

- Use landmark analysis to assess survival differences at pre-specified time points (e.g., 6-month post-radiation) .

- Apply Gray’s test for competing risks to account for non-cancer mortality in elderly cohorts .

- Conduct sensitivity analyses adjusting for confounding variables (e.g., prior chemotherapy regimens) .

Ethical & Translational Considerations

Q. How can researchers justify Xcytrin’s potential nephrotoxicity in clinical trials given its gadolinium content?

- Methodological Answer :

- Implement rigorous renal monitoring protocols (e.g., serial eGFR measurements) in trial designs .

- Compare gadolinium retention rates in Xcytrin versus standard GBCAs (gadolinium-based contrast agents) using mass spectrometry .

- Use preclinical models with induced renal impairment to establish safety thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.